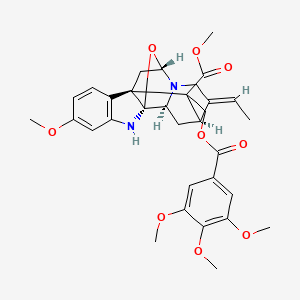
Rauvoyunine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rauvoyunine C is a natural product belonging to the chemical family of plant ketones. It is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis . This compound has garnered interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rauvoyunine C is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the aerial parts of Rauvolfia yunnanensis using organic solvents such as methanol and ethanol . The structure of this compound is elucidated through extensive spectroscopic analysis .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Rauvoyunine C, like other indole alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of this compound.
Applications De Recherche Scientifique
Chemistry: Its unique structure makes it a subject of interest for synthetic chemists exploring new reaction pathways and mechanisms.
Medicine: The compound’s biological activities suggest it could be explored for therapeutic uses, particularly in oncology.
Industry: While industrial applications are limited due to its natural extraction, Rauvoyunine C’s properties could inspire the development of new materials or pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of Rauvoyunine C is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its cytotoxicity against tumor cells suggests it may interfere with cellular processes critical for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Rauvoyunine C is part of a family of indole alkaloids, which includes compounds like Rauvoyunine A and Rauvoyunine B . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific structural features and the particular biological activities it exhibits.
List of Similar Compounds
- Rauvoyunine A
- Rauvoyunine B
- Rauvotetraphyllines A–E
Propriétés
Formule moléculaire |
C32H36N2O9 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
methyl (1R,9S,11S,14E,15R,17S)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |
InChI |
InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3/b17-7-/t21-,25+,26+,30?,31+,32+/m1/s1 |
Clé InChI |
RZNFSKHVXGHGNJ-YBXGCWPOSA-N |
SMILES isomérique |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)OC)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
SMILES canonique |
CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















